GRI-977143

Übersicht

Beschreibung

GRI977143 ist eine chemische Verbindung, die für ihre Rolle als selektiver Agonist für den Lysophosphatidsäure-Rezeptor 2 (LPA2) bekannt ist. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere im Bereich der Apoptose-Inhibition und der Zellüberlebenswege, Aufmerksamkeit erregt .

Wissenschaftliche Forschungsanwendungen

GRI977143 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um den LPA2-Rezeptor und seine Signalwege zu untersuchen.

Biologie: Wird hinsichtlich seiner Rolle bei der Zellüberlebensfähigkeit, Apoptose-Inhibition und Signaltransduktion untersucht.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten, die durch übermäßige Apoptose gekennzeichnet sind, wie z. B. neurodegenerative Erkrankungen und bestimmte Krebsarten.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den LPA2-Rezeptor abzielen

Wirkmechanismus

GRI977143 entfaltet seine Wirkung, indem es selektiv an den LPA2-Rezeptor bindet und diesen aktiviert. Diese Aktivierung löst eine Kaskade von intrazellulären Signalereignissen aus, darunter die Aktivierung der extrazellulären signalregulierten Kinase 1/2 (ERK1/2) und die Zusammenlagerung eines makromolekularen Signalgebungskomplexes. Dieser Komplex umfasst LPA2, den Natrium-Wasserstoff-Austausch-Regulationsfaktor 2 und das Thyroid-Rezeptor-Interaktionsprotein 6. Die Gesamtwirkung ist die Inhibition der Apoptose durch die Reduktion der Caspase-Aktivierung und der DNA-Fragmentierung .

Wirkmechanismus

Target of Action

GRI-977143 is a specific agonist for the Lysophosphatidic Acid 2 (LPA2) receptor . The LPA2 receptor is a G protein-coupled receptor involved in a variety of cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

This compound interacts with the LPA2 receptor, activating it .

Biochemical Pathways

Upon activation of the LPA2 receptor, this compound triggers a series of downstream effects. It stimulates the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) , a key player in the regulation of cell survival . It also promotes the assembly of a macromolecular signaling complex consisting of LPA2, Na±H+ exchange regulatory factor 2, and thyroid receptor interacting protein 6 .

Pharmacokinetics

The compound’s solubility in dmso (50 mg/ml) suggests that it may be well-absorbed and distributed in the body .

Result of Action

This compound has anti-apoptotic effects. It reduces the activation of caspases 3, 7, 8, and 9, inhibits poly (ADP-ribose)polymerase 1 cleavage, and prevents DNA fragmentation in different extrinsic and intrinsic models of apoptosis . This suggests that this compound can protect cells from programmed cell death.

Biochemische Analyse

Biochemical Properties

GRI-977143 plays a crucial role in biochemical reactions by interacting with the LPA2 receptor . It is selective for LPA2, having no activity at LPA1, LPA3, LPA4, and LPA5 at concentrations up to 10 μM . It is an effective stimulator of extracellular signal-regulated kinase 1/2 activation and promotes the assembly of a macromolecular signaling complex consisting of LPA2, Na±H+ exchange regulatory factor 2, and thyroid receptor interacting protein 6 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to reduce activation of caspases 3, 7, 8, and 9 and inhibit poly (ADP-ribose)polymerase 1 cleavage and DNA fragmentation in different extrinsic and intrinsic models of apoptosis . It also influences cell function by impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the LPA2 receptor . It activates the ERK1/2 survival pathway and inhibits activation of caspases, thereby playing a role in cell survival and apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to be effective in reducing activation of caspases and inhibiting DNA fragmentation when applied for 24-72 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

Given its interaction with the LPA2 receptor, it is likely involved in lipid signaling pathways .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

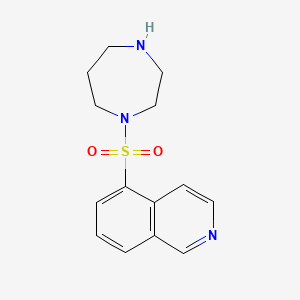

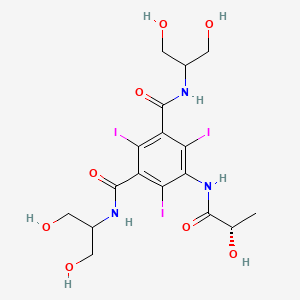

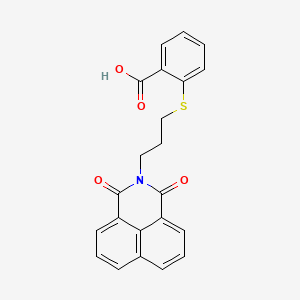

Die Synthese von GRI977143 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, 2-[[3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)propyl]thio]benzoesäure. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Isochinolinon-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen, um die Isochinolinon-Struktur zu bilden.

Thioether-Bildung: Die Einführung der Thioether-Verknüpfung wird durch nukleophile Substitutionsreaktionen erreicht.

Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Thioether-Zwischenprodukts mit Benzoesäurederivaten unter spezifischen Bedingungen, um GRI977143 zu ergeben.

Industrielle Produktionsmethoden

Die industrielle Produktion von GRI977143 folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungstechniken und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

GRI977143 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls verändern, wodurch seine biologische Aktivität möglicherweise beeinflusst wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können eingesetzt werden, abhängig von der gewünschten Substitution.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation hydroxylierte Derivate ergeben, während die Reduktion deoxygenierte Formen der Verbindung produzieren kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

H2L5186303: Ein Antagonist des LPA2-Rezeptors, der in Studien verwendet wird, um die Auswirkungen von Agonisten und Antagonisten auf die LPA2-vermittelte Signalgebung zu vergleichen.

Ki16425: Ein weiterer LPA-Rezeptor-Antagonist, der jedoch auf mehrere LPA-Rezeptor-Subtypen abzielt.

Einzigartigkeit von GRI977143

GRI977143 ist einzigartig in seiner hohen Selektivität für den LPA2-Rezeptor und seine potente anti-apoptotische Wirkung. Im Gegensatz zu anderen Verbindungen, die möglicherweise mehrere LPA-Rezeptoren ansprechen, ermöglicht die Spezifität von GRI977143 eine präzisere Modulation der LPA2-vermittelten Wege, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht .

Eigenschaften

IUPAC Name |

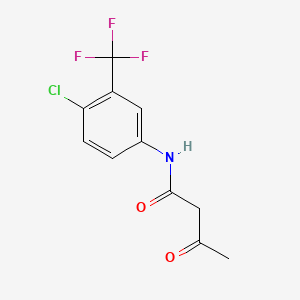

2-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propylsulfanyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4S/c24-20-16-9-3-6-14-7-4-10-17(19(14)16)21(25)23(20)12-5-13-28-18-11-2-1-8-15(18)22(26)27/h1-4,6-11H,5,12-13H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVZUCHUOYUMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801148508 | |

| Record name | 2-[[3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)propyl]thio]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801148508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325850-81-5 | |

| Record name | 2-[[3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)propyl]thio]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325850-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GRI-977143 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325850815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[[3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)propyl]thio]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801148508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 325850-81-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GRI-977143 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3L07R4ZEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

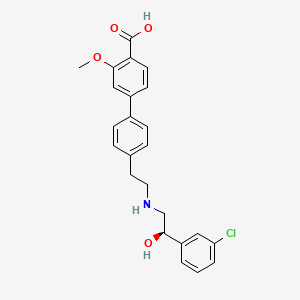

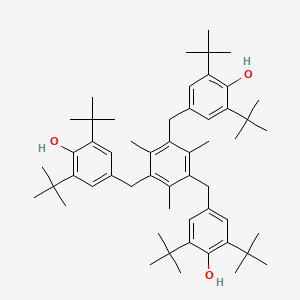

![5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1672062.png)